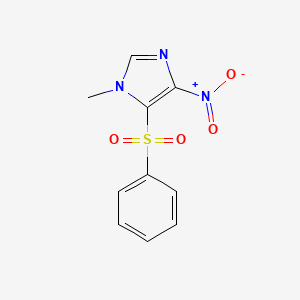

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole

説明

特性

CAS番号 |

80348-54-5 |

|---|---|

分子式 |

C10H9N3O4S |

分子量 |

267.26 g/mol |

IUPAC名 |

5-(benzenesulfonyl)-1-methyl-4-nitroimidazole |

InChI |

InChI=1S/C10H9N3O4S/c1-12-7-11-9(13(14)15)10(12)18(16,17)8-5-3-2-4-6-8/h2-7H,1H3 |

InChIキー |

RROUABPKRUXIBP-UHFFFAOYSA-N |

正規SMILES |

CN1C=NC(=C1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole typically involves the nitration of an imidazole derivative followed by sulfonylation. One common method involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitroimidazole is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 1-methyl-4-amino-5-(phenylsulfonyl)-1h-imidazole.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Oxidation: 1-carboxy-4-nitro-5-(phenylsulfonyl)-1h-imidazole.

科学的研究の応用

Chemistry

In organic synthesis, 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole serves as a versatile building block for the preparation of more complex molecules. It can act as a reagent in various organic transformations, facilitating the synthesis of other functionalized imidazole derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Research indicates that derivatives of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics .

- Anticancer Properties : The compound's ability to interact with cellular targets suggests potential applications in cancer treatment. Studies show that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and enzyme inhibition .

Medicine

Due to its unique structural features, 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole is explored as a potential drug candidate. Its interactions with specific molecular targets can lead to the development of new therapeutic agents for treating infections and cancers .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of several derivatives of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted on the anticancer effects of the compound showed that it significantly inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through DNA damage pathways and altered expression of key regulatory proteins involved in cell survival .

作用機序

The mechanism of action of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects . The phenylsulfonyl group may enhance the compound’s binding affinity to specific molecular targets.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and biological activities of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole with analogous compounds:

Physicochemical Properties

- Methylsulfonyl or carboxylic acid derivatives () may offer better solubility .

- Stability : Nitroimidazoles are generally stable under synthetic conditions but may degrade under reducing environments (e.g., in vivo metabolism) .

生物活性

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole is a derivative of the nitroimidazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This compound's structure features a nitro group at the 4-position and a benzenesulfonyl group at the 5-position, which are critical for its biological efficacy.

Synthesis

The synthesis of 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole typically involves the alkylation of 4-nitro-1H-imidazole derivatives. Various methods have been employed to achieve regioselective substitutions, which are crucial for enhancing biological activity. The synthesis process often includes the use of different alkylating agents under controlled conditions to ensure high yields and purity of the final product .

Antibacterial Activity

Research has demonstrated that 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole exhibits significant antibacterial properties, particularly against Gram-positive bacteria. In vitro studies showed that it had a minimum inhibitory concentration (MIC) of less than or equal to 8 µg/mL against Staphylococcus aureus, indicating potent activity . Additionally, it was found to be more effective than metronidazole against Helicobacter pylori, with an MIC of 2 µg/mL compared to metronidazole's higher MIC values .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 8 |

| Helicobacter pylori | 2 |

| Other Gram-negative bacteria | > 64 |

Antiviral Activity

While the primary focus has been on antibacterial properties, some derivatives within the nitroimidazole class have shown potential antiviral activity. For instance, compounds structurally similar to 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole were tested against various viruses, including influenza and herpes simplex virus. The results indicated varying degrees of inhibitory concentration (IC50), suggesting that modifications in the imidazole structure could enhance antiviral efficacy .

The biological activity of nitroimidazoles, including 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole, is primarily attributed to their ability to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA. This mechanism is crucial for their effectiveness against anaerobic bacteria and protozoa .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Study on Antibacterial Efficacy : A study conducted in vitro assessed various nitroimidazole derivatives, including 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole. The compound was shown to outperform several traditional antibiotics in inhibiting the growth of resistant strains of Staphylococcus aureus .

- Antiviral Potential : Another investigation into the antiviral properties revealed that certain modifications in the imidazole ring could lead to enhanced activity against viral pathogens. This study highlighted the importance of structural diversity in developing new antiviral agents from existing frameworks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and nitration. For example, nitroimidazole precursors are functionalized using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Reactions are typically conducted under inert atmospheres (N₂) to prevent oxidation byproducts. Post-synthesis purification involves liquid-liquid extraction (e.g., ethyl acetate/water), drying (Na₂SO₄), and column chromatography. Yields range from 43–77%, depending on substituent steric effects .

Q. How is the structural integrity of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole validated?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, the benzenesulfonyl group typically exhibits aromatic proton signals at δ 7.5–8.0 ppm, while the nitro group deshields adjacent imidazole protons (δ 8.2–8.5 ppm) . HRMS data (e.g., [M+H]⁺) should align with theoretical molecular weights within ±2 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for modeling nitro and sulfonyl groups. Basis sets like 6-31G(d,p) predict molecular orbitals, charge distribution, and reactivity sites. For example, the nitro group’s electron-withdrawing effect reduces imidazole ring aromaticity, which can be quantified via Mulliken charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。